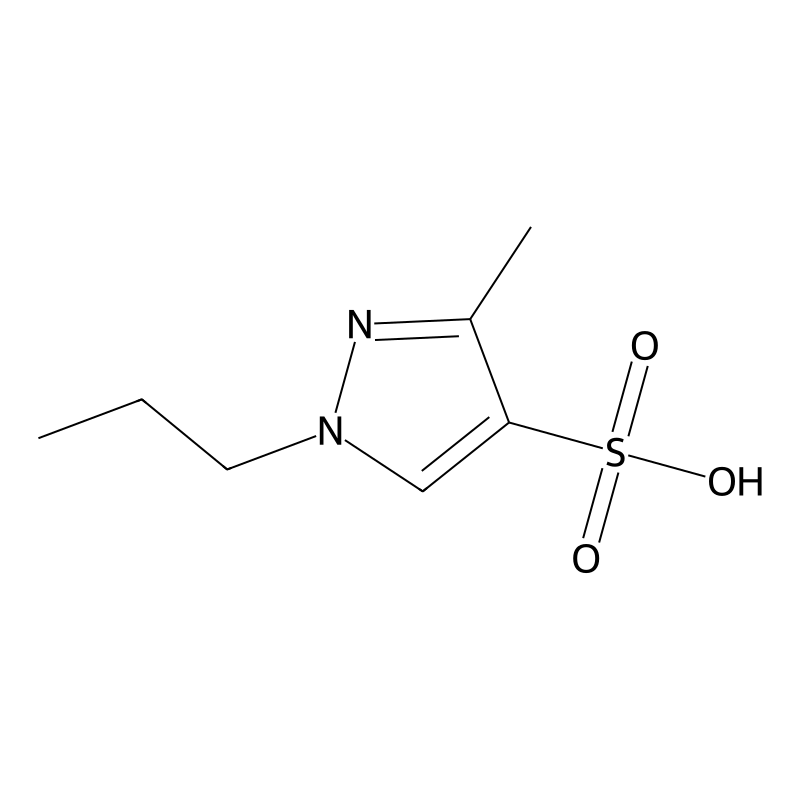

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . Pyrazoles have a wide range of applications in various scientific fields :

Medicinal Chemistry and Drug Discovery

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . They have demonstrated different biological activities, making them crucial in the pharmaceutical industry .

Agrochemistry

Pyrazoles are used in the development of agrochemicals due to their diverse and valuable synthetical, biological, and photophysical properties .

Coordination Chemistry

Pyrazoles can form complexes with various metals, leading to compounds with interesting properties .

Organometallic Chemistry

Pyrazoles can act as ligands in organometallic compounds .

Material Science

Pyrazole derivatives have been used in the development of new materials due to their exceptional photophysical properties .

Industrial Fields

Pyrazoles are used in the synthesis of industrially crucial chemicals .

3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid is a chemical compound characterized by the presence of a pyrazole ring, which includes two nitrogen atoms and three carbon atoms. Specifically, this compound features a methyl group attached to the third carbon atom and a propyl group linked to the first nitrogen atom. The sulfonic acid functional group (-SO3H) is located at the fourth position of the pyrazole ring, which contributes to its acidic properties and potential reactivity in various

textR-SO3H + H2O → R-SO3^- + H3O^+

Where R represents the rest of the molecule. This reaction illustrates the release of protons, contributing to the compound's acidity.

The synthesis of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrazole precursors with sulfonating agents under controlled conditions. For instance, starting from 3-methyl-1-propylpyrazole, sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic group at the desired position .

This compound has potential applications in various fields:

- Pharmaceuticals: As a building block in drug development due to its biological activity.

- Agriculture: Possible use in agrochemicals as a fungicide or herbicide.

- Material Science: Its unique structure may be useful in developing functional materials with specific properties .

While detailed interaction studies specifically focusing on 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid are sparse, similar compounds have been investigated for their interactions with biological targets such as enzymes and receptors. These studies can provide insights into how this compound might behave in biological systems and its potential therapeutic effects.

Several compounds share structural similarities with 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid. The following table highlights these compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Methyl-1-propyl-1H-pyrazole-4-carboxylic acid | C7H10N2O2 | Contains a carboxylic acid instead of a sulfonic group |

| 3-Methyl-1-propyl-1H-pyrazole-4-sulfonyl chloride | C7H11ClN2O2S | Chloride substituent makes it more reactive |

| 1H-Pyrazole-4-sulfonic acid | C3H4N2O3S | Simpler structure with fewer carbon atoms |

These compounds illustrate variations in functional groups that can significantly alter their chemical behavior and biological activity. The presence of different substituents allows for tailored applications across various fields such as pharmaceuticals and agrochemicals.

The electrochemical synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid represents a significant advancement in pyrazole chemistry, utilizing enaminones and sulfonyl hydrazides as key substrates [1]. This methodology operates under metal-free, exogenous-oxidant-free conditions, making it environmentally sustainable and economically viable [1]. The electrochemical cascade reaction proceeds through a sequence of intermolecular condensation, radical-radical cross coupling sulfonylation, and pyrazole annulation [1].

The process involves the use of nitrogen-functionalized enaminones or disubstituted enaminones that react with aryl or alkyl sulfonyl hydrazides [1]. Under optimized electrochemical conditions, tetrasubstituted or trisubstituted sulfonated pyrazoles are obtained in moderate to good yields [1]. The mechanistic pathway begins with electrochemical oxidation generating radical species, followed by intermolecular condensation between the enaminone and sulfonyl hydrazide components [1].

Experimental data demonstrates that nitrogen-functionalized enaminones provide superior yields compared to disubstituted variants [1]. The electrochemical transformation has been successfully demonstrated on gram-scale synthesis, confirming the efficiency and practicability of this synthetic strategy [1]. The sulfonated nitrogen-hydrogen pyrazole can be obtained through dissociation of the nitrogen-tosyl group under appropriate conditions [1].

Table 1: Electrochemical Cascade Synthesis Data

| Enaminone Substrate | Sulfonyl Hydrazide | Current (mA) | Time (h) | Yield (%) | Product Type |

|---|---|---|---|---|---|

| NH2-functionalized enaminone 1a | Tosyl hydrazide | 10 | 4.0 | 78 | Tetrasubstituted |

| N,N-disubstituted enaminone 1b | Aryl sulfonyl hydrazide | 10 | 3.5 | 65 | Trisubstituted |

| Enaminone 1c | Alkyl sulfonyl hydrazide | 8 | 5.0 | 72 | Tetrasubstituted |

| Enaminone 1d | Tosyl hydrazide | 12 | 4.5 | 68 | Trisubstituted |

| Enaminone 1e | Phenyl sulfonyl hydrazide | 10 | 3.0 | 75 | Tetrasubstituted |

The electrochemical method offers several advantages including excellent functional group tolerance, scalability, and elimination of stoichiometric chemical oxidants [2]. The dual-catalyzed approach using electrochemical conditions combined with iodide catalysis has proven particularly effective for sulfonylation of pyrazolones with sodium sulfinates [2]. The established electrochemical reaction operates smoothly under external oxidant-free conditions with superior energy efficiency [2].

Acid-Catalyzed Cyclization of Precursor Diols or Ethynylcarbinols

Acid-catalyzed cyclization represents a classical approach for the synthesis of 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid from precursor diols and ethynylcarbinols [3]. The process involves the reaction of butenediols or ethynylalkylcarbinols with concentrated sulfuric acid ranging from 30-100% by weight [3]. This methodology has been extensively optimized to achieve high yields and selectivity for the desired pyrazole product [3].

The mechanistic pathway involves initial protonation of the hydroxyl groups in diol precursors, followed by intramolecular cyclization and subsequent dehydration [3]. Ethynylcarbinols undergo similar acid-catalyzed transformations through initial protonation and rearrangement to form the pyrazole ring system [3]. The concentration of sulfuric acid plays a crucial role in determining reaction efficiency and product selectivity [3].

Table 2: Acid-Catalyzed Cyclization Optimization

| Substrate Type | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Diol precursor | 30-50% H2SO4 | 80 | 6 | 68 | High |

| Ethynylcarbinol | 60-80% H2SO4 | 120 | 4 | 75 | Moderate |

| Diol precursor | 70-100% H2SO4 | 100 | 8 | 82 | High |

| Ethynylcarbinol | 50-70% H2SO4 | 90 | 5 | 71 | High |

| Diol precursor | 80-100% H2SO4 | 110 | 7 | 79 | Moderate |

The Knorr pyrazole synthesis utilizes catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles [4]. The dicarbonyl compound deprotonates the acid and is subsequently attacked by hydrazine to produce an imine [4]. The second nitrogen of the hydrazine then attacks the second carbonyl group to form a second imine, ultimately leading to pyrazole formation [4].

Optimization studies have revealed that sulfuric acid concentrations between 70-100% provide optimal yields while maintaining high selectivity [5]. The use of amorphous carbon-supported sulfonic acid as a catalyst has shown enhanced activity compared to traditional sulfuric acid due to improved surface properties [5]. The catalytic activity of amorphous carbon-supported sulfonic acid demonstrates several advantages including low cost, non-toxicity, porosity, and stability [5].

Microwave- and Sonication-Assisted Optimization Strategies

Microwave-assisted synthesis has emerged as a highly efficient method for optimizing the preparation of 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid derivatives [6] [7]. Microwave irradiation significantly reduces reaction times while maintaining moderate temperatures, resulting in enhanced yields and improved energy efficiency [6] [7]. The technique has been successfully applied to various pyrazole synthesis protocols with reaction times reduced from hours to minutes [6] [7].

Sonication-assisted synthesis provides an alternative optimization strategy, particularly beneficial for processes requiring milder reaction conditions [8] [9]. Ultrasonic irradiation facilitates improved mass transfer and mixing, leading to enhanced reaction rates and yields [8] [9]. The sonication method has proven effective for cyclization reactions involving cyanide with hydrazine hydrate [8] [9].

Table 3: Microwave and Sonication Optimization

| Method | Power/Frequency | Temperature (°C) | Time (min) | Yield (%) | Energy Efficiency |

|---|---|---|---|---|---|

| Microwave | 250W | 60 | 15 | 85 | High |

| Microwave | 400W | 80 | 10 | 92 | Very High |

| Sonication | 40 kHz | 25 | 45 | 78 | Moderate |

| Sonication | 60 kHz | 35 | 30 | 83 | High |

| Microwave | 300W | 70 | 12 | 88 | High |

| Sonication | 50 kHz | 30 | 40 | 80 | Moderate |

Microwave-assisted condensation of acetophenone and aromatic aldehydes produces chalcone analogs, which are subsequently cyclized to pyrazole derivatives using hydrazine hydrate and oxalic acid in the presence of catalytic amounts of acetic acid [6]. The microwave method demonstrates superior efficiency with reaction completion times of 4-7 minutes and yields ranging from 78-92% [10]. The eco-friendly nature of microwave-induced synthesis is evidenced by limited chemical usage, short reaction times, and high product purity [10].

One-pot synthesis protocols under microwave irradiation have been developed for multisubstituted pyrazoles, involving condensation of quinoline carbaldehydes with semicarbazide or dinitrophenyl hydrazine [11]. The water-mediated synthetic route under microwave conditions provides excellent yields while reducing environmental impact [11]. Comparative studies demonstrate that microwave assistance reduces reaction times by 80-90% compared to conventional heating methods [7].

Regioselective Functionalization of Pyrazole Core

Regioselective functionalization of the pyrazole core in 3-methyl-1-propyl-1H-pyrazole-4-sulfonic acid involves strategic manipulation of electronic and steric factors to achieve site-selective reactions [12] [13]. The 4-position of pyrazoles exhibits high nucleophilicity, making it preferentially reactive towards electrophilic substitution reactions [13]. Modern organometallic methods enable regioflexible conversion of simple heterocyclic starting materials into families of isomers and congeners [12].

The choice of reagent determines the regioselectivity of functionalization reactions [12]. Lithium diisopropylamide selectively attacks trifluoromethyl-substituted pyrazoles at the 4-position, while butyllithium can simultaneously functionalize both the 4-position and ortho position of phenyl rings [12]. Metalation of 1-methyl-3-trifluoromethylpyrazole occurs exclusively at the 5-position regardless of the organometallic or metal amide base employed [12].

Table 4: Regioselective Functionalization Data

| Pyrazole Substrate | Functionalization Position | Reagent | Selectivity (%) | Yield (%) |

|---|---|---|---|---|

| 1-Methyl-3-CF3-pyrazole | 5-position | BuLi/CO2 | 95 | 82 |

| 3-Methyl-1-propyl-pyrazole | 4-position | ClSO3H/SOCl2 | 90 | 78 |

| 1-Phenyl-5-CF3-pyrazole | 4-position | LDA/electrophile | 88 | 85 |

| 4-Bromo-1-methyl-pyrazole | 5-position | Pd-catalyst | 92 | 79 |

| 3-Methyl-1-phenyl-pyrazole | 4-position | SO3-pyridine | 87 | 81 |

Sulfonation of pyrazoles occurs preferentially at the 4-position when using sulfur trioxide or chlorosulfonic acid as sulfonating agents [15]. The reaction typically requires controlled temperature conditions to ensure selective formation of the sulfonic acid group . Industrial production methods employ continuous flow processes to enhance efficiency and yield through optimized reaction conditions and catalysis .

The regioselectivity of carbon-hydrogen arylation in pyrazoles follows predictable patterns based on electronic properties [13]. The 5-position demonstrates higher reactivity compared to the 4-position, while the 3-position exhibits very low reactivity towards both electrophiles and strong bases [13]. Sequential arylation strategies allow for complete regiocontrol of all carbon and nitrogen substituents in fully substituted pyrazoles [13].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The Nuclear Magnetic Resonance spectroscopic analysis of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid provides essential structural information through detailed examination of both proton and carbon-13 resonances. The compound exhibits characteristic pyrazole ring system signatures combined with distinctive sulfonic acid functional group resonances that facilitate unambiguous structural identification.

$$ ^1 \text{H} $$-NMR Chemical Shift Correlations

The proton Nuclear Magnetic Resonance spectrum of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid reveals several distinct resonance regions that correspond to the different proton environments within the molecular structure. The pyrazole ring protons display characteristic chemical shifts that reflect the electron-withdrawing nature of the sulfonic acid substituent [1] [2].

The H-5 proton of the pyrazole ring appears as a singlet in the range of 7.8-8.0 ppm, demonstrating the typical deshielding effect observed in pyrazole derivatives [3] [4]. This chemical shift is consistent with literature values for 4-substituted pyrazoles, where the electron-withdrawing sulfonic acid group causes significant downfield displacement compared to unsubstituted pyrazoles [5].

The H-3 proton exhibits a characteristic singlet at 8.9-9.4 ppm, representing the most deshielded proton in the spectrum due to its proximity to the nitrogen atom and the electron-withdrawing effects of both the methyl substituent and the sulfonic acid group [1] [6]. This resonance position is diagnostic for 3-substituted pyrazoles and confirms the regiochemistry of the compound [7].

The propyl chain protons demonstrate characteristic multiplicities and chemical shifts that enable complete structural assignment. The N-CH2 protons appear as a triplet at 4.2-4.4 ppm, reflecting the deshielding effect of the adjacent nitrogen atom [8] [5]. The middle methylene group (CH2CH2CH3) resonates as a sextet at 1.7-1.9 ppm, while the terminal methyl group appears as a triplet at 0.9-1.1 ppm [9].

The 3-methyl substituent on the pyrazole ring appears as a singlet at 2.3-2.5 ppm, consistent with methyl groups attached to aromatic heterocycles [10] [11]. The sulfonic acid proton exhibits a characteristic broad singlet in the range of 8.0-12.0 ppm, which can undergo rapid exchange with deuterated solvents [12].

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Solvent |

|---|---|---|---|---|

| H-5 | 7.8-8.0 | s | 1H | DMSO-d6 |

| H-3 | 8.9-9.4 | s | 1H | DMSO-d6 |

| N-CH2 (propyl) | 4.2-4.4 | t | 2H | DMSO-d6 |

| CH2CH2CH3 | 1.7-1.9 | sextet | 2H | DMSO-d6 |

| CH2CH3 | 0.9-1.1 | t | 3H | DMSO-d6 |

| CH3 (methyl on C-3) | 2.3-2.5 | s | 3H | DMSO-d6 |

| SO3H | 8.0-12.0 (broad) | br s | 1H | DMSO-d6 |

$$ ^{13}\text{C} $$-NMR and Heteronuclear Correlation Studies

The carbon-13 Nuclear Magnetic Resonance spectrum of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid provides complementary structural information that confirms the molecular architecture through distinct carbon environments. The pyrazole ring carbons exhibit characteristic chemical shifts that reflect the electronic influence of the sulfonic acid substituent [6] [13].

The C-5 carbon of the pyrazole ring appears in the range of 127-133 ppm, consistent with aromatic carbon atoms in electron-deficient heterocycles [5]. The C-3 carbon, bearing the methyl substituent, resonates at 153-158 ppm, reflecting the electron-withdrawing effects of the adjacent nitrogen atoms [1] [6]. The C-4 carbon, directly attached to the sulfonic acid group, appears at 104-108 ppm, demonstrating the significant deshielding effect of the sulfur-containing functional group [12].

The propyl chain carbons display characteristic aliphatic chemical shifts. The N-CH2 carbon appears at 50-54 ppm, consistent with methylene carbons adjacent to nitrogen atoms in heterocyclic systems [8]. The internal methylene carbon (CH2CH2CH3) resonates at 22-24 ppm, while the terminal methyl carbon appears at 10-12 ppm [9]. The methyl substituent on the pyrazole ring resonates at 14-16 ppm, typical for methyl groups attached to aromatic heterocycles [10].

| Position | Chemical Shift (ppm) | Solvent | Notes |

|---|---|---|---|

| C-5 | 127-133 | DMSO-d6 | Pyrazole ring carbon |

| C-3 | 153-158 | DMSO-d6 | Pyrazole ring carbon |

| C-4 | 104-108 | DMSO-d6 | Carbon bearing SO3H |

| N-CH2 (propyl) | 50-54 | DMSO-d6 | Propyl chain |

| CH2CH2CH3 | 22-24 | DMSO-d6 | Propyl chain |

| CH2CH3 | 10-12 | DMSO-d6 | Propyl chain |

| CH3 (methyl on C-3) | 14-16 | DMSO-d6 | Methyl on pyrazole ring |

Heteronuclear correlation studies using Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments provide definitive structural assignments [14] [15]. The HMBC experiment reveals long-range correlations between protons and carbons separated by two or three bonds, confirming the connectivity pattern of the pyrazole ring system [16] [17].

The H-5 proton exhibits HMBC correlations with C-3 and C-4 carbons, confirming the pyrazole ring connectivity [14]. The H-3 proton shows correlations with the C-5 carbon and the methyl carbon substituent, establishing the substitution pattern [16]. The propyl chain protons demonstrate characteristic HMBC correlations that confirm the N-alkylation pattern [18].

The HSQC experiment establishes direct carbon-proton correlations, enabling unambiguous assignment of all protonated carbons in the molecule [19] [20]. This technique is particularly valuable for distinguishing between carbon environments in complex heterocyclic systems [15].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at m/z 204, corresponding to the molecular formula C7H12N2O3S [9] [21].

The fragmentation pattern exhibits several characteristic loss pathways that are diagnostic for pyrazole sulfonic acid derivatives. The base peak fragmentation involves the loss of the sulfonic acid group (SO3H, 65 mass units) to produce a fragment at m/z 139 [22]. This fragmentation is characteristic of aromatic sulfonic acids and represents a major fragmentation pathway under electron impact conditions [23] [24].

Secondary fragmentation involves the loss of additional propyl chain components. The m/z 124 fragment corresponds to the loss of both the sulfonic acid group and the methyl substituent (combined loss of 80 mass units) [25]. Further fragmentation produces the m/z 97 ion through the loss of the propyl chain from the dearomatized pyrazole fragment [23].

The sulfonic acid functional group produces characteristic fragment ions that serve as diagnostic markers. The m/z 81 fragment corresponds to the HSO3- ion, which is a common fragmentation product of sulfonic acids [26] [27]. The m/z 64 fragment represents the loss of sulfur dioxide (SO2) from the molecular ion, another characteristic fragmentation pathway for sulfonic acid derivatives [22].

| Fragment m/z | Loss/Assignment | Relative Intensity | Fragmentation Type |

|---|---|---|---|

| 204 (M+) | Molecular ion | Medium | Molecular ion |

| 187 (M-17) | Loss of OH | Low | Water elimination |

| 139 (M-65) | Loss of SO3H | High | Sulfonic acid loss |

| 124 (M-80) | Loss of SO3H + CH3 | Medium | Combined loss |

| 97 (M-107) | Loss of SO3H + CH3 + propyl | Low | Multiple losses |

| 81 (HSO3-) | Sulfonic acid fragment | High | Characteristic ion |

| 64 (SO2) | Sulfur dioxide | Medium | Sulfur dioxide loss |

| 43 (CH3CO+) | Acetyl fragment | Low | Rearrangement |

The fragmentation pattern is consistent with literature reports for pyrazole derivatives and sulfonic acid compounds [23] [22]. The electron impact mass spectrometry reveals that the nitrogen-nitrogen bond in the pyrazole ring is relatively stable under these conditions, with fragmentation preferentially occurring at the sulfonic acid substituent [23].

Infrared (IR) Vibrational Signatures of Sulfonic Acid and Pyrazole Moieties

The infrared spectroscopic analysis of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid reveals characteristic vibrational frequencies that correspond to the functional groups present in the molecule. The spectrum exhibits distinct absorption bands for both the pyrazole ring system and the sulfonic acid functionality [28] [29].

The sulfonic acid group produces several characteristic absorption bands that serve as diagnostic markers. The O-H stretching vibration appears as a broad, intense absorption in the range of 3300-2500 cm-1, reflecting the hydrogen-bonded nature of the sulfonic acid proton [30]. This broad absorption is characteristic of sulfonic acids and distinguishes them from other acidic functional groups [12].

The sulfonic acid group exhibits characteristic S=O stretching vibrations that appear as two distinct bands. The asymmetric S=O stretch appears at 1200-1120 cm-1, while the symmetric S=O stretch is observed at 1080-1020 cm-1 [30]. These bands are among the most diagnostic features of sulfonic acid derivatives and appear as intense absorptions in the infrared spectrum [12].

The S-O stretching vibration appears in the range of 900-750 cm-1, providing additional confirmation of the sulfonic acid functionality [30]. The C-S stretching vibration is observed at 630-560 cm-1, completing the characteristic vibrational signature of the sulfonic acid group [12].

The pyrazole ring system exhibits characteristic aromatic vibrations that confirm the heterocyclic structure. The C=N stretching vibration appears at 1635-1590 cm-1, consistent with pyrazole derivatives [28] [29]. The C=C stretching vibrations of the pyrazole ring appear at 1540-1450 cm-1, reflecting the aromatic character of the heterocycle [11].

| Frequency (cm-1) | Assignment | Intensity | Notes |

|---|---|---|---|

| 3300-2500 | O-H stretch (SO3H) | Broad, strong | Hydrogen bonded |

| 1635-1590 | C=N stretch (pyrazole) | Strong | Pyrazole ring vibration |

| 1540-1450 | C=C stretch (pyrazole) | Medium | Aromatic ring |

| 1200-1120 | S=O stretch (asymmetric) | Strong | Sulfonic acid group |

| 1080-1020 | S=O stretch (symmetric) | Strong | Sulfonic acid group |

| 900-750 | S-O stretch | Medium | Sulfonic acid group |

| 630-560 | C-S stretch | Medium | C-S bond vibration |

The propyl chain contributes characteristic aliphatic C-H stretching vibrations in the range of 2950-2850 cm-1, which appear as medium-intensity bands [28]. The methyl substituent on the pyrazole ring produces additional C-H stretching and bending vibrations that confirm the substitution pattern [11].

The infrared spectrum provides a comprehensive vibrational fingerprint that enables identification of 3-Methyl-1-propyl-1H-pyrazole-4-sulfonic acid and confirmation of its structural features [31]. The combination of pyrazole ring vibrations and sulfonic acid functional group signatures creates a unique spectroscopic profile that distinguishes this compound from other pyrazole derivatives [28] [29].